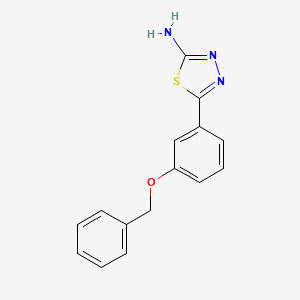
5-(3-(Benzyloxy)phenyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(Benzyloxy)phenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a benzyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Benzyloxy)phenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(benzyloxy)benzohydrazide with thiocarbonyl diimidazole under reflux conditions to form the thiadiazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-(Benzyloxy)phenyl)-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
5-(3-(Benzyloxy)phenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, particularly as an EGFR kinase inhibitor. It has shown promising antiproliferative activity against various cancer cell lines.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 5-(3-(Benzyloxy)phenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, as an EGFR kinase inhibitor, it binds to the ATP-binding site of the enzyme, thereby inhibiting its activity and preventing the proliferation of cancer cells . The compound may also induce apoptosis in cancer cells through the mitochondrial pathway and the generation of reactive oxygen species (ROS).
Comparison with Similar Compounds
Similar Compounds
3-(4-(Benzyloxy)phenyl)-1,3,4-oxadiazole-2-thione: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
3-(4-(Benzyloxy)phenyl)-1,3,4-triazole: Contains a triazole ring instead of a thiadiazole ring.
5-(4-(Benzyloxy)phenyl)-1,3,4-thiadiazole-2-thiol: Similar structure with a thiol group instead of an amine group.
Uniqueness
5-(3-(Benzyloxy)phenyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both benzyloxy and thiadiazole functionalities. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H13N3OS |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
5-(3-phenylmethoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H13N3OS/c16-15-18-17-14(20-15)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,16,18) |
InChI Key |
CJOXIFKBOMUBHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NN=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















